IPI-549 - 1693758-51-8

IPI-549

Catalog Number: EVT-271826
CAS Number: 1693758-51-8
Molecular Formula: C30H24N8O2
Molecular Weight: 528.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IPI-549, chemically known as Eganelisib, is a first-in-class, orally bioavailable, small molecule inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3K-γ). [ [], [] ] IPI-549 demonstrates high selectivity for PI3K-γ over other isoforms of PI3K and other kinases. [ [], [], [], [] ] This selectivity is crucial as PI3K-γ is predominantly expressed in leukocytes, particularly myeloid cells like macrophages, and plays a significant role in their development and function. [ [], [], [], [], [] ] Therefore, IPI-549 serves as a valuable tool for investigating the role of PI3K-γ in immune regulation and exploring its therapeutic potential in various diseases, particularly cancer and inflammatory diseases. [ [], [], [] ]

Future Directions
  • Optimizing combination therapies: Further studies are needed to optimize the use of IPI-549 in combination with other anticancer agents, including chemotherapy, targeted therapy, and other immunotherapies. [ [], [], [], [], [], [] ] This includes identifying the optimal doses and schedules for maximizing therapeutic efficacy while minimizing potential side effects.
  • Identifying biomarkers of response: Predictive biomarkers are crucial for selecting patients most likely to benefit from IPI-549 treatment. [ [], [] ] Research is needed to identify such biomarkers, potentially focusing on the tumor microenvironment, immune cell populations, or specific genetic signatures.
  • Exploring applications in other diseases: Given its role in modulating macrophage function, IPI-549 holds potential for treating other diseases where macrophages play a pathogenic role, such as autoimmune diseases, fibrosis, and neurodegenerative diseases. [ [], [] ] Further research is needed to explore these therapeutic possibilities.

LY294002

  • Compound Description: LY294002 is a potent inhibitor of PI3K, targeting all class I isoforms as well as mTOR with equal potency. []
  • Relevance: LY294002 serves as a broad-spectrum PI3K inhibitor, in contrast to IPI-549, which exhibits high selectivity for the gamma isoform. [] This difference in selectivity profiles makes LY294002 useful for studying the effects of pan-PI3K inhibition compared to the targeted inhibition achieved by IPI-549.

A66

  • Compound Description: A66 is a PI3K inhibitor that displays a higher selectivity for the alpha isoform of PI3K. []
  • Relevance: A66 allows researchers to investigate the specific contributions of PI3K-alpha, as opposed to the PI3K-gamma inhibition achieved by IPI-549. []

TGX-221

  • Compound Description: TGX-221 is a PI3K inhibitor that demonstrates enhanced selectivity for the beta isoform of PI3K. []
  • Relevance: Similar to A66, TGX-221 is utilized to study the unique roles of PI3K-beta in comparison to IPI-549's focus on PI3K-gamma. []

AS-252424

  • Relevance: AS-252424 serves as a valuable tool for comparison with IPI-549 in studying PI3K-gamma inhibition. [] Differences in their activity profiles and downstream effects provide insights into the specific actions of each compound.

BYL-719

  • Compound Description: BYL-719 is a clinically approved, alpha-selective PI3K inhibitor. []
  • Relevance: BYL-719's clinical relevance and distinct isoform selectivity allow researchers to explore its potential for combination therapy with gamma-selective inhibitors like IPI-549, aiming for enhanced therapeutic benefits. []

Chlorin e6 (Ce6)

  • Compound Description: Chlorin e6 (Ce6) is a photosensitizer used in photodynamic therapy (PDT). Upon light activation, it generates reactive oxygen species (ROS) that can damage tumor cells. []
  • Relevance: Researchers have combined Ce6 with IPI-549 in a nanoparticle delivery system to enhance antitumor efficacy in breast cancer. [] The combination leverages the immunomodulatory effects of IPI-549 and the cytotoxic effects of PDT mediated by Ce6.

Temozolomide (TMZ)

  • Compound Description: Temozolomide (TMZ) is an alkylating agent commonly used in the treatment of malignant gliomas. []
  • Relevance: Preclinical studies have explored the combination of IPI-549 with TMZ and anti-PD-L1 antibodies to overcome treatment resistance in glioblastoma. [] This approach seeks to synergize the direct cytotoxic effects of TMZ with the immunomodulatory effects of IPI-549 and immune checkpoint inhibition.

Nivolumab

  • Compound Description: Nivolumab (Opdivo) is a PD-1 immune checkpoint inhibitor that blocks the interaction between PD-1 on immune cells and its ligand PD-L1 on tumor cells, thereby enhancing anti-tumor immune responses. [, , , , ]
  • Relevance: Numerous studies have investigated the combination of IPI-549 with nivolumab in various cancer types. [, , , , ] The rationale behind this combination lies in the potential of IPI-549 to reprogram the tumor microenvironment and enhance the efficacy of checkpoint inhibitors like nivolumab.

Pembrolizumab

  • Compound Description: Pembrolizumab is another PD-1 immune checkpoint inhibitor, similar in mechanism to nivolumab. []
  • Relevance: Preclinical and clinical studies have explored the combination of IPI-549 with pembrolizumab for the treatment of advanced solid tumors. [] The combination aims to enhance anti-tumor immunity by combining the immunomodulatory effects of IPI-549 with the immune checkpoint blockade of pembrolizumab.

Atezolizumab

  • Compound Description: Atezolizumab is a PD-L1 immune checkpoint inhibitor that binds to PD-L1, preventing its interaction with PD-1 and enhancing anti-tumor immune responses. []
  • Relevance: IPI-549 is being investigated in combination with atezolizumab and nab-paclitaxel as a first-line therapy for locally advanced or metastatic triple-negative breast cancer. [] The rationale for this triplet combination is based on the potential of IPI-549 to enhance the immune response to the approved doublet combination of atezolizumab and nab-paclitaxel.

11. Paclitaxel (PTX)* Compound Description: Paclitaxel (PTX) is a chemotherapy drug that interferes with cell division by disrupting microtubule function. []* Relevance: In a study focused on breast cancer, researchers developed an albumin nanoparticle called Nano-PI, which encapsulates IPI-549 and PTX. [] This combined delivery system aimed to enhance the delivery of both drugs to lymph nodes and tumors, enhancing their therapeutic efficacy.

12. Cyclophosphamide* Compound Description: Cyclophosphamide is a chemotherapy drug that belongs to the alkylating agent class and is used to treat various cancers. []* Relevance: Researchers have explored the combination of IPI-549 with cyclophosphamide and anti-PD-1 or anti-PD-L1 antibodies as a potential treatment strategy for triple-negative breast cancer. [] This combination therapy seeks to exploit both the direct cytotoxic effects of chemotherapy and the immunomodulatory benefits of IPI-549 and immune checkpoint inhibitors.

Source and Classification

IPI-549 is classified as a small molecule drug and falls under the category of protein kinase inhibitors. It is primarily sourced from synthetic organic chemistry, specifically designed to target the PI3K signaling pathway, which plays a crucial role in cell growth, proliferation, and survival in cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of IPI-549 involves several critical steps that begin with the formation of the pyrazolo[1,5-a]pyrimidine core. This is followed by functionalization to introduce necessary substituents that enhance its potency and selectivity for PI3K-γ. The synthetic route typically employs common organic reagents and catalysts under controlled conditions to ensure high yield and purity. Key steps include:

  1. Formation of the Pyrazolo Core: Utilizing appropriate starting materials to construct the pyrazolo framework.
  2. Functionalization: Introducing various substituents that optimize biological activity.
  3. Purification: Employing techniques such as chromatography to isolate the final product in high purity .
Chemical Reactions Analysis

Reactions and Technical Details

IPI-549 undergoes various chemical reactions typical of small organic molecules, including:

  • Oxidation: Often involving oxidizing agents like hydrogen peroxide.
  • Reduction: Utilizing reducing agents such as sodium borohydride.
  • Substitution Reactions: Engaging nucleophiles for further functionalization.

These reactions are crucial for modifying IPI-549's structure to enhance its therapeutic efficacy or develop new analogs with improved properties .

Mechanism of Action

Process and Data

The primary mechanism of action for IPI-549 involves its selective inhibition of PI3K-γ, which is pivotal in regulating immune cell function. By inhibiting this kinase, IPI-549 reprograms myeloid cells to adopt a pro-inflammatory phenotype, thereby enhancing immune activation within the tumor microenvironment. This action can lead to improved anti-tumor responses when used in conjunction with other immunotherapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of IPI-549 include:

  • Molecular Weight: Approximately 433.45 g/mol
  • Solubility: Soluble in organic solvents; specific solubility data may vary.
  • Stability: Stability under physiological conditions is crucial for its therapeutic application.

These properties are essential for understanding how IPI-549 behaves in biological systems and its potential pharmacokinetic profile .

Applications

Scientific Uses

IPI-549 has been extensively studied for its applications in cancer therapy. Its ability to modulate immune responses makes it a candidate for:

  1. Combination Therapy: Particularly with immune checkpoint inhibitors to enhance anti-tumor immunity.
  2. Treatment of Other Diseases: Research indicates potential applications in treating conditions like COVID-19 and methicillin-resistant Staphylococcus aureus by modulating inflammation .
  3. Research Tool: Used in studies exploring the role of PI3K signaling in various cancers, providing insights into tumor biology and therapeutic strategies.
Chemical Characterization of IPI-549

Structural Identification and Molecular Properties

Molecular Formula and Weight Analysis

IPI-549 (Eganelisib) is characterized by the molecular formula C₃₀H₂₄N₈O₂ and a calculated molecular weight of 528.56 g/mol. Its exact mass, confirmed via mass spectrometry, is 528.2022 Da. Elemental analysis aligns with the theoretical composition: Carbon (68.17%), Hydrogen (4.58%), Nitrogen (21.20%), and Oxygen (6.05%) [3] [6]. The compound's chemical structure features an 8-alkynyl-isoquinolinone core linked to an aminopyrazolopyrimidine carboxamide moiety, which is critical for its kinase-binding properties [2].

Stereochemical Configuration and 3D Conformational Studies

IPI-549 contains a single chiral center with an (S)-configured methyl group at the linker region. Stereochemical integrity is maintained through asymmetric synthesis, and the (S)-enantiomer demonstrates >100-fold higher PI3Kγ binding affinity compared to its (R)-counterpart or des-methyl analogs. Molecular dynamics simulations reveal that the (S)-configuration optimally positions the alkyne-substituted pyrazole ring into PI3Kγ's hydrophobic specificity pocket (adjacent to Lys802), while the aminopyrazolopyrimidine moiety forms hydrogen bonds with the hinge region (Val882) [2] [4].

Physicochemical Properties: Solubility, Stability, and Crystallography

IPI-549 exhibits marked solubility limitations in aqueous solvents but high solubility in dimethyl sulfoxide (DMSO; 100 mg/mL, 189.19 mM). It is practically insoluble in water or ethanol (<1 mg/mL) [1] [3]. Solid-state characterization identifies it as a light-yellow crystalline powder. Stability studies indicate robustness under dry, dark storage at -20°C (>2 years), though solutions in DMSO are stable for weeks at 4°C. Crystallographic data (PDB ID: 6XRL) confirms a propeller-shaped conformation that complements PI3Kγ's ATP-binding site, with key π-π stacking interactions involving the isoquinolinone and phenyl rings [4] [6].

Table 1: Physicochemical Profile of IPI-549

PropertyValueConditions/Notes
Molecular Weight528.56 g/molExact mass: 528.2022 Da
Solubility in DMSO100 mg/mL (189.19 mM)Fresh DMSO required (hygroscopic)
Solubility in Water<1 mg/mLInsoluble
Solubility in Ethanol<1 mg/mLInsoluble
Solid FormLight-yellow crystalline powderStable at -20°C; >2 years shelf life

Synthetic Pathways and Optimization

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of IPI-549 employs a convergent strategy centered on an 8-chloroisoquinolinone scaffold. Key steps include:

  • Sonogashira Coupling: Introduction of the (1-methyl-1H-pyrazol-4-yl)ethynyl group at the C8 position of the isoquinolinone core under palladium/copper catalysis. This replaces the chloro substituent and enhances selectivity for PI3Kγ over δ [2].
  • Enantioselective Amination: Chiral resolution secures the (S)-configured ethylamine linker, achieved via chiral auxiliary-mediated synthesis or enzymatic resolution. The methyl group on this linker sterically occludes binding to PI3Kδ's Thr750 residue [2].
  • Carboxamide Coupling: Condensation of the isoquinolinone intermediate with the aminopyrazolopyrimidine carboxylic acid using peptide coupling reagents (e.g., HATU or EDCI) [2].

Structure-Activity Relationship (SAR) Studies for PI3Kγ Selectivity

SAR studies focused on optimizing hinge-binding motifs and C8 substitutions:

  • Hinge-Binding Region: Early analogs lacking the exocyclic amine (e.g., compounds 3–4) showed reduced potency. The aminopyrazolopyrimidine group (compound 26) provided optimal hydrogen bonding (H-bond donor/acceptor pair) to Val882, increasing PI3Kγ affinity (Kd = 0.29 nM) [2] [4].
  • C8 Substitutions: Small hydrophobic groups at C8 (methyl, fluoro; compounds 9–10) minimally impacted potency. Alkyne extensions (compounds 16–17) improved selectivity by exploiting PI3Kγ's unique Lys802 residue. The N-methylpyrazole terminus (compound 26/IPI-549) enhanced metabolic stability while maintaining 58–146-fold selectivity over class I PI3K isoforms (α, β, δ) [2] [7].
  • Chiral Linker: Ethyl or larger substituents (e.g., compound 8) reduced potency, confirming the (S)-methyl group's role in steric exclusion from PI3Kδ [2].

Table 2: SAR Analysis of Key IPI-549 Precursors

CompoundC8 SubstituentPI3Kγ IC₅₀ (nM)Selectivity vs PI3KδMetabolic Stability (t₁/₂, min)
1 (Cl)Chloro12010-fold<60
16Propargyl8530-fold90
17Methylalkyne65>40-fold120
18Phenylalkyne2105-fold>360
26 (IPI-549)N-Methylpyrazole16>150-fold>360

Pharmacokinetic Profiling

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: IPI-549 demonstrates moderate to high permeability in Caco-2 cell monolayers (apparent Papp >10 × 10⁻⁶ cm/s), supporting oral bioavailability. Preclinical studies in mice, rats, dogs, and monkeys show oral bioavailability ranging from 31–65% [1] [3].

Distribution: The compound exhibits a mean volume of distribution (Vd) of 1.2 L/kg, indicating extensive tissue penetration. This aligns with its ability to access immune cells in peripheral tissues and tumors. Plasma protein binding is moderate (75–85%) across species [1] [6].

Metabolism: Hepatic stability is exceptional, with half-life (t₁/₂) >360 minutes in cultured human and mouse hepatocytes. Primary metabolic pathways involve CYP3A4-mediated oxidation of the pyrazole ring, forming the inactive metabolite IPI-5421. IPI-549 shows negligible inhibition of major CYP isoforms (IC₅₀ >20 μM for CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) [1] [3] [7].

Excretion: After intravenous administration in rats, clearance (CL) is low (0.2–0.4 L/h/kg), with <5% of unchanged drug excreted renally. Fecal elimination predominates (>80%), primarily as oxidized metabolites [1] [2].

Table 3: Preclinical ADME Parameters of IPI-549

ParameterMouseRatDogMonkeyHuman (in vitro)
Oral Bioavailability65%45%31%38%-
Vd (L/kg)1.80.91.01.2-
t₁/₂ (h)3.24.46.74.3>6 (hepatocytes)
CL (L/h/kg)0.30.20.150.25-
CYP Inhibition----IC₅₀ >20 μM (all isoforms)

Properties

CAS Number

1693758-51-8

Product Name

IPI-549

IUPAC Name

2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C30H24N8O2

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1

InChI Key

XUMALORDVCFWKV-IBGZPJMESA-N

SMILES

CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N

Solubility

Soluble in DMSO

Synonyms

IPI-549; IPI 549; IPI549.

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.